5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran
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Overview
Description
5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C11H12Cl2O. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the chlorination of a benzofuran derivative. One common method involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Safety measures are also crucial due to the handling of chlorine gas and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- 5-Chloro-7-(chloromethyl)-2-(2,4-difluorophenyl)benzofuran
Uniqueness
5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12Cl2O |
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Molecular Weight |
231.11 g/mol |
IUPAC Name |
5-chloro-7-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)5-7-3-9(13)4-8(6-12)10(7)14-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
JUWZJSITSKRZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)CCl)C |
Origin of Product |
United States |
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